4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine
Overview
Description
Mechanism of Action
Target of Action
Similar thiazole derivatives have been found to exhibit activity against bacterial and fungal strains .
Mode of Action
Thiazole derivatives have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been known to impact various biochemical pathways, leading to downstream effects .
Result of Action
Similar thiazole derivatives have been known to exhibit antimicrobial activity .
Preparation Methods
The synthesis of 4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine involves several steps. One common method includes the reaction of 2-chloro-1,3-thiazole-5-sulfonyl chloride with morpholine under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Scientific Research Applications
4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine can be compared with other similar compounds, such as:
4-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl}morpholine: This compound has a similar thiazole and morpholine structure but differs in its substitution pattern.
(2-chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether: Another related compound with a similar core structure but different functional groups.
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S2/c8-7-9-5-6(14-7)15(11,12)10-1-3-13-4-2-10/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQRCTCSXGNYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000925-29-0 | |
Record name | 4-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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